N-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide N-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 955631-65-9
VCID: VC5386745
InChI: InChI=1S/C18H13N3O3S/c1-23-12-8-6-11(7-9-12)14-10-19-17(24-14)16(22)21-18-20-13-4-2-3-5-15(13)25-18/h2-10H,1H3,(H,20,21,22)
SMILES: COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=NC4=CC=CC=C4S3
Molecular Formula: C18H13N3O3S
Molecular Weight: 351.38

N-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

CAS No.: 955631-65-9

Cat. No.: VC5386745

Molecular Formula: C18H13N3O3S

Molecular Weight: 351.38

* For research use only. Not for human or veterinary use.

N-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide - 955631-65-9

Specification

CAS No. 955631-65-9
Molecular Formula C18H13N3O3S
Molecular Weight 351.38
IUPAC Name N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Standard InChI InChI=1S/C18H13N3O3S/c1-23-12-8-6-11(7-9-12)14-10-19-17(24-14)16(22)21-18-20-13-4-2-3-5-15(13)25-18/h2-10H,1H3,(H,20,21,22)
Standard InChI Key HBJWUTQWCSDJBL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=NC4=CC=CC=C4S3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide, delineates its core components:

  • Benzothiazole ring: A fused bicyclic system comprising a benzene ring condensed with a thiazole (five-membered ring containing nitrogen and sulfur) .

  • Oxazole-carboxamide linkage: The oxazole ring (a five-membered heterocycle with nitrogen and oxygen) is substituted at the 5-position with a 4-methoxyphenyl group and connected to the benzothiazole via a carboxamide bridge.

Key structural parameters derived from analogous compounds include:

  • Bond lengths: The C=O bond in the carboxamide group typically measures ~1.22 Å, consistent with resonance stabilization .

  • Dihedral angles: The benzothiazole and oxazole rings are nearly coplanar (dihedral angle <5°), favoring π-π stacking interactions in biological targets .

Spectroscopic Characterization

While experimental spectral data for this specific compound are scarce, related benzothiazole-oxazole hybrids exhibit distinct NMR and IR signatures:

  • ¹H NMR: Aromatic protons resonate between δ 7.0–8.5 ppm, with singlet peaks for oxazole C5-H (~δ 7.4) and benzothiazole C2-H (~δ 8.1) .

  • ¹³C NMR: Carbonyl carbons (C=O) appear at ~δ 165 ppm, while thiazole and oxazole carbons range from δ 140–160 ppm .

  • IR: Strong absorptions at ~1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C of methoxy group).

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a convergent approach:

  • Oxazole-carboxamide formation: Coupling 5-(4-methoxyphenyl)oxazole-2-carboxylic acid with 2-aminobenzothiazole using carbodiimide-based activating agents.

  • Oxazole ring construction: Cyclocondensation of 4-methoxyphenyl-substituted α-bromo ketones with thiourea derivatives, followed by oxidation to oxazole .

Stepwise Synthesis

A representative protocol involves:

  • Synthesis of 5-(4-methoxyphenyl)oxazole-2-carboxylic acid:

    • React 4-methoxyacetophenone with ethyl oxalate under basic conditions to form a diketone intermediate.

    • Cyclize with ammonium acetate to yield the oxazole ring .

  • Amide coupling:

    • Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

    • React with 2-aminobenzothiazole in dichloromethane at 0–5°C.

Yield: ~70–85% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Biological Activities and Mechanisms

Anticancer Activity

Structural analogs inhibit topoisomerase II and tubulin polymerization:

  • IC₅₀: 0.5–5 μM against MCF-7 breast cancer cells.

  • Apoptosis induction: Caspase-3 activation and PARP cleavage observed in HT-29 colon carcinoma .

Antiviral Applications

Benzothiazole derivatives target viral entry mechanisms:

  • MERS-CoV inhibition: Analogous compounds show IC₅₀ values as low as 0.09 μM by blocking spike protein-host cell interactions .

  • HIV-1 protease inhibition: Oxazole carboxamides achieve Ki values of 10–50 nM.

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous solubility: ~50 μM in PBS (pH 7.4) due to the hydrophobic benzothiazole moiety.

  • Plasma stability: >90% remaining after 2 hours in human plasma, suggesting resistance to esterase degradation.

ADMET Predictions

ParameterPrediction
LogP3.2 (moderate lipophilicity)
CYP3A4 inhibitionLow (IC₅₀ > 10 μM)
hERG inhibitionModerate risk (IC₅₀: 2–5 μM)
Bioavailability65–75% (oral)

Challenges and Future Directions

Synthetic Limitations

  • Low regioselectivity: Competing pathways during oxazole cyclization reduce yields .

  • Purification difficulties: Similar polarities of byproducts necessitate HPLC for isolation.

Therapeutic Optimization

  • Prodrug strategies: Esterification of the carboxamide to enhance bioavailability .

  • Targeted delivery: Conjugation with folate or antibody-drug conjugates to reduce off-target effects.

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